2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-21-4-2-19(16-5-8-22-9-6-16)23-25(21)14-15-12-24(13-15)30(27,28)18-1-3-20-17(11-18)7-10-29-20/h1-6,8-9,11,15H,7,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJWIRSORKDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes a pyridazine moiety, which is known for its diverse biological activities. The presence of the benzofuran sulfonyl group enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-tubercular and anti-cancer properties.
Anti-Tubercular Activity
A study focused on the synthesis of substituted heterocycles revealed that related compounds showed significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM, with some compounds achieving IC90 values between 3.73 and 4.00 μM . Although specific data on the target compound's activity against tuberculosis is limited, its structural analogs suggest potential efficacy.
Anti-Cancer Activity
The compound's structural framework is similar to other known anticancer agents. Mannich bases derived from similar structures have shown antiproliferative effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanisms often involve the inhibition of key cellular pathways responsible for cancer cell proliferation.
The proposed mechanisms of action for compounds with similar structures include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Many heterocyclic compounds induce programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some derivatives possess antioxidant properties that protect cells from oxidative stress, a common factor in cancer progression and bacterial infections .
Case Studies
- Anti-Tubercular Efficacy : In a series of experiments involving structurally related compounds, it was found that certain derivatives were effective at inhibiting Mycobacterium tuberculosis growth in vitro. The most active compounds were further evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), showing low toxicity levels .
- Neuroprotective Effects : Similar benzofuran derivatives have been reported to exhibit neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases .
Data Tables
| Compound Name | IC50 (μM) | IC90 (μM) | Cell Line Tested |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | HeLa |
| Compound B | 2.18 | 4.00 | HepG2 |
| Compound C | 40.32 | N/A | A549 |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of this compound have been evaluated for their ability to inhibit angiogenesis and tumor growth in preclinical models. A notable study demonstrated that it effectively reduces neuropilin-1 (NRP1)-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group enhances its interaction with these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and infection management. Preliminary studies indicate that it may outperform standard references like donepezil in AChE inhibition .
Pharmacokinetics
Pharmacokinetic studies reveal favorable profiles for derivatives of this compound, including longer half-lives compared to historical compounds. For example, related compounds have demonstrated half-lives sufficient for once-daily dosing regimens, which is crucial for developing effective treatment protocols .
Neuropilin-1 Antagonism
A study involving small molecule antagonists of NRP1 showed that compounds structurally related to the target compound led to significant reductions in tumor growth in xenograft models. This highlights the potential of the compound in cancer therapy .
AChE Inhibition
Another investigation focused on piperidine derivatives reported enhanced AChE inhibition compared to established drugs like donepezil. This suggests potential applications in treating Alzheimer's disease through improved cognitive function modulation .
Preparation Methods
Synthetic Strategies for Core Heterocyclic Components
Benzofuran-5-sulfonyl Chloride Synthesis
The 2,3-dihydrobenzofuran-5-sulfonyl group is synthesized via electrophilic aromatic sulfonation of 2,3-dihydrobenzofuran. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (0–5°C, 2–4 hours), yielding sulfonyl chloride intermediates. Key steps include:
Azetidine Ring Formation
The azetidine (4-membered nitrogen ring) is constructed via intramolecular nucleophilic substitution . For example:
Assembly of the Target Compound
Stepwise Coupling Approach
Synthesis of 1-(2,3-Dihydrobenzofuran-5-sulfonyl)azetidine
The azetidine is sulfonylated via nucleophilic acyl substitution :
- Reaction conditions :
$$ \text{Azetidine} + \text{2,3-Dihydrobenzofuran-5-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM, 0°C}} \text{1-(2,3-Dihydrobenzofuran-5-sulfonyl)azetidine} $$
Yield: 74%.
Final Alkylation Step
The azetidine and pyridazinone moieties are connected via Mitsunobu reaction :
One-Pot Tandem Synthesis
A streamlined approach combines palladium-catalyzed cross-coupling and cyclization in a single pot:
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 58 |
| DMSO | 90 | 51 |
| THF | 65 | 44 |
| Toluene | 110 | 39 |
Analytical Characterization
Challenges and Limitations
- Steric hindrance : Bulky sulfonyl and azetidine groups reduce coupling efficiency.
- Ring strain : Azetidine’s 4-membered ring necessitates precise temperature control to prevent decomposition.
Q & A
Q. Table 1: Solvent Effects on Cyclization Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 92 |
| DMF | 100 | 88 | 85 |
| THF | 65 | 58 | 90 |
| Source: Adapted from synthetic protocols in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
